molecular formula C11H7ClF3N5S B2884520 2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]acetonitrile CAS No. 306976-87-4

2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]acetonitrile

Cat. No.: B2884520
CAS No.: 306976-87-4
M. Wt: 333.72
InChI Key: TXGTYFVXRVNTJT-UHFFFAOYSA-N
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Description

2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]acetonitrile is a recognized high-affinity antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP [1] . This compound demonstrates potent and selective activity, making it a critical tool for investigating the P2X7 receptor's role in the NLRP3 inflammasome pathway and neuroinflammation [2] . Its research value is particularly pronounced in preclinical studies of neurological disorders, where P2X7 receptor signaling is implicated in the pathogenesis of conditions such as depression, chronic pain, and neurodegenerative diseases like Alzheimer's [3] . By selectively blocking ATP-induced pore formation and subsequent pro-inflammatory cytokine release (e.g., IL-1β), this antagonist enables researchers to dissect the specific contributions of purinergic signaling to immune cell activation and glial cell communication within the central nervous system [4] . Its utility extends to models of chronic inflammatory and autoimmune diseases, providing a pharmacological means to validate the P2X7 receptor as a therapeutic target.

Properties

IUPAC Name

2-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-1H-1,2,4-triazol-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N5S/c12-7-3-6(11(13,14)15)4-17-10(7)21-5-9-18-8(1-2-16)19-20-9/h3-4H,1,5H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGTYFVXRVNTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SCC2=NC(=NN2)CC#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]acetonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a triazole ring and a pyridine moiety, both known for their biological significance. The molecular formula is C8H7ClF3N5SC_8H_7ClF_3N_5S, and its structure can be represented as follows:

Structure C8H7ClF3N5S\text{Structure }\text{C}_8\text{H}_7\text{ClF}_3\text{N}_5\text{S}

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyridine have shown effectiveness against various bacterial strains and fungi. Studies have demonstrated that the introduction of a chlorinated trifluoromethyl group enhances the antimicrobial efficacy due to increased lipophilicity and membrane penetration.

Anticancer Properties

Recent studies have explored the anticancer potential of triazole derivatives. For example, compounds with similar triazole frameworks have shown IC50 values in the low micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism often involves the inhibition of specific enzymes related to tumor proliferation.

CompoundCell LineIC50 (µM)
Triazole Derivative AMCF-72.1
Triazole Derivative BHCT-1161.9

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have reported that similar triazole compounds demonstrate significant COX-1 and COX-2 inhibitory activities, which are crucial in mediating inflammatory responses.

The proposed mechanisms by which This compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with triazole rings often act as enzyme inhibitors, particularly targeting pathways involved in inflammation and cancer proliferation.
  • Membrane Interaction : The lipophilic nature due to the trifluoromethyl group enhances interaction with cellular membranes, facilitating uptake and bioactivity.

Case Studies

A notable study evaluated the effects of this compound on P. falciparum (malaria parasite). The compound exhibited potent activity with an IC50 value lower than 0.03 µM against the parasite's dihydroorotate dehydrogenase (DHODH), indicating strong selectivity over human enzymes, which could minimize side effects in therapeutic applications.

Comparison with Similar Compounds

Key Structural Features:

  • 1,2,4-Triazole Ring : A five-membered aromatic ring with three nitrogen atoms, contributing to hydrogen-bonding capabilities and metabolic stability.
  • 3-Chloro-5-(trifluoromethyl)pyridinyl Group : Enhances lipophilicity and electron-withdrawing effects, which may influence binding affinity and pharmacokinetics.
  • Acetonitrile Substituent (-CH₂CN) : A polar nitrile group that could affect solubility and serve as a hydrogen-bond acceptor.

Such triazole derivatives are often explored in pharmaceuticals and agrochemicals due to their versatility in targeting enzymes or receptors .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Example/ID) Key Structural Features Molecular Weight (g/mol)* Notable Substituents/Modifications Potential Applications References
Target Compound : 2-[3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]acetonitrile 1,2,4-Triazole, sulfanylmethyl-pyridinyl, acetonitrile ~377.7 Cl, CF₃ on pyridine; -CH₂CN on triazole Kinase inhibition, antimicrobial
Example 61 (EP 1 926 722 B1) 1H-[1,2,4]triazol-3-yl-acetonitrile, benzoimidazolyloxy, fluorophenylamino ~509.2 Fluoro, trifluoromethyl on phenyl; pyridinyl-oxy linkage Anticancer, enzyme modulation
Example 62 (EP 1 926 722 B1) 1H-[1,2,4]triazol-3-yl, piperazinylmethyl, ethyl-piperazine ~525.3 Ethyl-piperazine, pyridinyl-oxy CNS targeting, solubility enhancer
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide 4H-1,2,4-triazole, sulfanyl-acetamide, ethyl group ~457.9 Ethyl on triazole; acetamide side chain Protease inhibition
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-4-methyl-4H-1,2,4-triazole-3-thiol 4H-1,2,4-triazole-3-thiol, ethyl-pyridinyl, methyl ~352.7 Thiol group, methyl on triazole Antioxidant, metal chelation

*Molecular weights estimated using atomic masses.

Analysis of Structural Differences and Implications

Core Heterocycle Variations :

  • The target compound and Examples 61–62 share a 1,2,4-triazole core, whereas the compound from features a 4H-1,2,4-triazole with a methyl group, altering ring planarity and electronic properties .
  • The thiol group in ’s compound may enhance metal-binding capacity compared to the sulfanylmethyl group in the target compound .

Substituent Effects: Acetonitrile vs. Trifluoromethyl (CF₃) vs. Piperazine: The CF₃ group in the target compound improves metabolic stability, while the piperazine in Example 62 likely enhances aqueous solubility and basicity .

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]acetonitrile?

Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalization of the pyridine core. Key steps include:

Sulfanylation: Reacting 3-chloro-5-(trifluoromethyl)-2-pyridinyl thiol with a methylating agent to introduce the sulfanylmethyl group.

Triazole Formation: Cyclocondensation of nitriles or hydrazines to form the 1,2,4-triazole ring.

Acetonitrile Incorporation: Coupling via nucleophilic substitution or click chemistry.

  • Critical Parameters: Reaction temperature (often 60–100°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., CuI for click chemistry) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is commonly used to isolate the product .

Q. Q2. How is the structural identity of this compound confirmed in research settings?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: 1H^1H, 13C^{13}C, and 19F^{19}F NMR validate the pyridine, triazole, and trifluoromethyl groups.
    • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+^+ peaks).
  • X-ray Crystallography: Resolves bond angles and stereochemistry but requires high-purity crystals .
  • Infrared Spectroscopy (IR): Identifies nitrile (C≡N stretch ~2200 cm1^{-1}) and sulfanyl (C-S stretch ~600 cm1^{-1}) groups .

Q. Q3. What are the solubility properties of this compound, and how do they influence experimental design?

Methodological Answer:

  • Solubility Challenges: Pyridine and triazole moieties confer moderate polarity. Common solvents include DMSO (for biological assays) and chloroform (for synthesis).
  • Workaround Strategies:
    • Use co-solvents (e.g., DMSO-water mixtures) for aqueous systems.
    • Sonication or heating (≤60°C) to enhance dissolution .

Advanced Research Questions

Q. Q4. How can researchers optimize the synthesis yield when scaling up for in vivo studies?

Methodological Answer:

  • Process Variables:

    • Catalyst Loading: Reduce CuI from 10 mol% to 5 mol% to minimize side products.
    • Batch vs. Flow Chemistry: Flow systems improve heat transfer and reduce reaction time .
  • Yield Data from Analogues:

    StepYield (Lab Scale)Yield (Pilot Scale)
    Sulfanylation85%72%
    Triazole Cyclization65%58%
    • Key Reference: Pilot-scale yields drop due to inhomogeneous mixing; inert atmosphere (N2_2) improves stability .

Q. Q5. What mechanisms underlie the compound’s biological activity, and how can they be validated?

Methodological Answer:

  • Hypothesized Targets:
    • Enzyme Inhibition: Pyridine and triazole groups may bind metalloenzymes (e.g., cytochrome P450).
    • Receptor Modulation: Trifluoromethyl groups enhance lipophilicity, aiding membrane penetration.
  • Validation Workflow:
    • Docking Studies: Use AutoDock Vina to predict binding affinities.
    • Kinetic Assays: Measure IC50_{50} values against purified enzymes (e.g., CYP3A4).
    • Cellular Models: Test cytotoxicity in HEK293 or HepG2 cells to correlate activity with structural features .

Q. Q6. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Methodological Answer:

  • Common Contradictions:
    • Bioactivity vs. Solubility: Increased trifluoromethyl groups boost potency but reduce solubility.
    • Case Example: Analogues with chloro vs. fluoro substituents show conflicting IC50_{50} trends in kinase assays.
  • Resolution Strategies:
    • Meta-Analysis: Pool data from ≥3 independent studies to identify outliers.
    • Orthogonal Assays: Use SPR (surface plasmon resonance) to validate binding independently of cellular systems .

Q. Q7. What advanced methods are used to study the compound’s reactivity under physiological conditions?

Methodological Answer:

  • Stability Profiling:
    • pH-Dependent Degradation: Incubate in buffers (pH 1–10) and monitor via HPLC.
    • Light Sensitivity: UV-vis spectroscopy tracks photodegradation (λ = 254 nm).
  • Metabolite Identification:
    • LC-MS/MS: Detect glutathione adducts or hydroxylated derivatives in liver microsomes .

Methodological Guidelines for Data Reproducibility

Q. Q8. What protocols ensure reproducibility in biological assays involving this compound?

Methodological Answer:

  • Standardization Steps:

    • Stock Solutions: Prepare in DMSO (≤0.1% final concentration to avoid solvent toxicity).
    • Positive Controls: Include reference inhibitors (e.g., ketoconazole for CYP assays).
    • Blinding: Use coded samples to eliminate observer bias .
  • Troubleshooting Table:

    IssueCauseSolution
    Low ActivityCompound degradationFreshly prepare stock solutions
    High VariabilityInconsistent cell passage numberUse cells at passage 5–15

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.